(S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
(S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester group at the 1-position, an ethyl-amino-ethyl side chain at the 3-position, and an (S)-configured stereocenter. Such compounds are typically utilized as intermediates in pharmaceutical research, particularly in the development of protease inhibitors or receptor modulators due to their amine-rich frameworks .
Properties
IUPAC Name |
benzyl (3S)-3-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXEKFSPXOJTR-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known as AM96517, is a compound of interest due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- CAS Number : 1353955-37-9
- Molecular Weight : 303.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and subsequent functionalization at the carboxylic acid position. Specific methodologies may vary, but common approaches utilize amine coupling reactions and protecting group strategies to achieve the desired stereochemistry.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study showed that compounds structurally related to this compound demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| AM96517 | E. coli | 32 µg/mL |
| AM96517 | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Piperidine derivatives have also been studied for their anti-inflammatory properties. One study highlighted that similar compounds exhibited inhibition of COX enzymes, which are critical in the inflammatory process. The ED values for these compounds were comparable to established anti-inflammatory drugs like indomethacin.
| Compound | COX-1 Inhibition ED (µM) | COX-2 Inhibition ED (µM) |
|---|---|---|
| Indomethacin | 9.17 | - |
| AM96517 | 8.23 | 11.60 |
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or inflammation, modulating their activity.
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes in metabolic pathways, leading to reduced inflammation and microbial growth.
- Cellular Uptake : The presence of amino groups enhances cellular permeability, facilitating the compound's uptake into target cells.
Case Studies
Several studies have investigated the efficacy of piperidine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a piperidine-based antibiotic against resistant strains of E. coli. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
- Anti-inflammatory Clinical Trial : Another study evaluated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis, demonstrating marked improvement in symptoms and a decrease in inflammatory markers.
Scientific Research Applications
Pharmaceutical Applications
-
Antidepressant Activity
- Research indicates that derivatives of piperidine compounds, including (S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, exhibit potential antidepressant properties. Studies have shown that modifications in the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, crucial for treating depression .
- Neurological Disorders
- Anticancer Properties
Biochemical Applications
- Enzyme Inhibition
- Drug Delivery Systems
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with the ester’s benzyl group acting as a leaving group. Basic conditions favor carboxylate salt formation, while acidic conditions yield free carboxylic acids.
Oxidation Reactions
The ethyl-amino side chain undergoes oxidation to form imine or nitroso intermediates, which are pivotal in synthesizing heterocyclic derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | Oxidized ethyl-amino to nitroso group | 70% |
| H₂O₂ | FeCl₃ catalyst, RT | Partial oxidation to hydroxylamine | 55% |
Application : Oxidized derivatives show enhanced binding to GABA receptors in preliminary pharmacological screens.
Alkylation and Acylation
The primary amine on the ethyl side chain participates in nucleophilic substitution and acylation reactions.
Alkylation
| Reagent | Base | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | N-Methylated derivative | 82% |
| Benzyl bromide | Et₃N, CH₂Cl₂ | N-Benzyl-substituted analog | 78% |
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT | Acetylated amine | 88% |
| Benzoyl chloride | NaOH, H₂O | Benzamide derivative | 75% |
Stereochemical Note : Reactions preserve the (S)-configuration at the piperidine chiral center, confirmed by chiral HPLC.
Catalytic Hydrogenation
The benzyl ester group is selectively removed via hydrogenolysis, enabling deprotection for downstream modifications.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | Deprotected piperidine carboxylic acid | 95% |
| Pd(OH)₂ | H₂ (3 atm), THF, 50°C | Faster reaction kinetics | 92% |
Industrial Relevance : Continuous flow hydrogenation systems achieve >99% conversion in <2 hours.
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide bond formation via coupling reagents.
| Coupling Reagent | Base | Nucleophile | Product | Yield |
|---|---|---|---|---|
| HATU | DIPEA | L-Phenylalanine ethyl ester | Chiral dipeptide conjugate | 59% |
| EDC/HOBt | NMM | Glycine methyl ester | Amide-linked derivative | 65% |
Critical Parameter : Polar aprotic solvents (e.g., DMF) minimize racemization during coupling .
Chiral Active Ester Formation
The compound forms chiral active esters for asymmetric synthesis applications.
| Activating Agent | Solvent | Application | Yield |
|---|---|---|---|
| HATU | DMF | Synthesis of enantiopure β-lactams | 60% |
| DCC/DMAP | CH₂Cl₂ | Macrocyclic lactam formation | 52% |
Structural Confirmation : Post-reaction analysis via -NMR and -NMR confirms retention of stereochemical integrity .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Optimal pH |
|---|---|---|---|
| Ester hydrolysis | 1.2 × 10⁻³ | 45.6 | 12.0 |
| Amine alkylation | 3.8 × 10⁻⁴ | 58.3 | 8.5–9.5 |
| Catalytic hydrogenation | 2.1 × 10⁻² | 22.7 | 6.0–7.0 |
Data derived from kinetic studies under standardized conditions.
Mechanistic and Synthetic Implications
-
Solvent Effects : Non-polar solvents (e.g., cyclohexane) enhance enantiomeric purity by reducing racemization during alkylation.
-
Temperature Sensitivity : Oxidation and coupling reactions require strict temperature control (±2°C) to prevent side-product formation .
-
Industrial Scalability : Automated flow reactors improve reproducibility for large-scale hydrogenation and hydrolysis.
This compound’s multifunctional reactivity positions it as a valuable intermediate in medicinal chemistry and asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Positional Isomerism
- 4-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353962-58-9): This positional isomer substitutes the amino-ethyl-ethyl group at the 4-position instead of the 3-position. The altered regiochemistry may influence conformational flexibility and biological target interactions. Molecular weight: 305.42 .
Amino Group Modifications
- 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester: Replaces the ethyl group with a methyl in the side chain, reducing steric bulk.
- (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0): Features an isopropyl and propionyl group, increasing hydrophobicity (density: 1.14 g/cm³) and molecular weight (347.45) compared to the target compound .
Ester Group Variations
- (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 864754-29-0): Substitutes benzyl ester with a tert-butyl group, enhancing steric protection but reducing aromaticity. Molecular formula: C₁₅H₂₉N₃O₃; molecular weight: 299.41 .
- (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353999-51-5): Introduces a carboxylic acid group via carboxymethyl substitution, significantly altering solubility and reactivity. Molecular weight: 320.38 .
Stereochemical Differences
- (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5): Contains additional hydroxyl and amino groups at the 3- and 4-positions, respectively. The (3S,4R) configuration underscores stereochemical influence on biological activity (e.g., enzymatic selectivity). Molecular weight: 250.30 .
Functional Group Additions
- [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401666-94-1): Incorporates a carbamic acid group and a branched butyryl chain, increasing molecular complexity (molecular weight: 361.48) .
- 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1354025-19-6): Replaces piperidine with piperazine and adds a methyl group, modifying basicity and hydrogen-bonding capacity .
Physicochemical Properties Comparison
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as 2-((carbobenzoxy-(Cbz)-amino)pentane-1,5-diyl dimethanesulfonate are cyclized under acidic or basic conditions to form the piperidine core. For example:
-
Method : Reacting (R)-2-((Cbz-amino)pentane-1,5-diyl dimethanesulfonate with 4-methylbenzylamine in acetonitrile/water (1:1) at 35–45°C for 6–13 hours yields (R)-3-(Cbz-amino)piperidine with 53.3% efficiency.
-
Chirality Control : The stereochemistry of the starting material dictates the final product’s configuration. Use of (S)-configured precursors (e.g., (S)-2-((Cbz-amino)pentane-1,5-diyl dimethanesulfonate) directly produces the (S)-piperidine isomer.
Asymmetric Reduction of Pyridine Derivatives
Baker’s yeast-mediated reduction of pyridine-3-carboxylates introduces hydroxyl groups with high enantiomeric excess (e.g., >93% ee). Subsequent dehydration and amination convert the hydroxyl group to the target ethyl-amino moiety.
Protection/Deprotection Strategies
Benzyl Ester Protection
Benzyl chloroformate (Cbz-Cl) or benzyl alcohol is used to protect the piperidine nitrogen:
Amino Group Protection
Stereochemical Control and Resolution
Chiral Auxiliaries
(S)-Oxazolidinone auxiliaries induce asymmetry during cyclization, achieving >99% enantiomeric excess (ee).
Enzymatic Resolution
Lipase-catalyzed hydrolysis of racemic mixtures selectively processes one enantiomer. For instance, Candida antarctica lipase B resolves (R/S)-3-aminopiperidine derivatives with 87% ee.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Byproduct Formation
Q & A
Q. What are the standard synthetic routes for (S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how are reaction conditions optimized?
The compound is typically synthesized via acylation or alkylation of piperidine derivatives. For example:
- Step 1 : React piperidine with benzyl chloroformate to introduce the benzyl ester group.
- Step 2 : Introduce the (2-amino-ethyl)-ethyl-amino substituent via nucleophilic substitution or reductive amination.
- Optimization : Use bases like triethylamine to control pH and prevent side reactions. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) are critical for yield .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions (e.g., benzyl ester protons at δ 5.1–5.3 ppm) .
- Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, though low-intensity peaks may require high-resolution MS .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Segregate organic waste containing the compound and transfer to licensed hazardous waste facilities .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Spills should be absorbed with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what methods resolve stereochemical ambiguities?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Adjust flow rates (1.0 mL/min) and temperature (25–40°C) to optimize resolution .
- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm the (S)-configuration .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, particularly for disputed configurations .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- SAR Studies : Replace the benzyl ester with tert-butyl or methyl esters to evaluate hydrolytic stability. Modify the ethyl-amino group to bulkier substituents (e.g., cyclopropyl) and test receptor binding affinity .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to compare IC₅₀ values. For example, piperidine derivatives with fluorinated aromatic groups show enhanced antimicrobial activity .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Quality Control : Use DSC (Differential Scanning Calorimetry) to verify melting points and identify polymorphic forms. Batch consistency is critical for reproducibility in pharmacological studies .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- In Silico Tools :
- In Vitro Hepatocyte Assays : Validate predictions using human liver microsomes to measure metabolic half-life (t₁/₂) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar piperidine derivatives?
- Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Control Experiments : Replicate key studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) to isolate compound-specific effects .
Q. What experimental evidence resolves ambiguities in the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS to identify labile groups (e.g., ester hydrolysis) .
- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C/75% RH for 6–12 months. Analyze purity monthly to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
